N-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide
Description
N-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a synthetic small molecule featuring a 1,2-dihydroquinolin-2-one core substituted at the 4-position with a 3-methyl-1,2,4-oxadiazole moiety. The compound’s acetamide group is linked to a 2,5-dimethylphenyl substituent, which may enhance lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-8-9-14(2)18(10-13)24-20(27)12-26-19-7-5-4-6-16(19)17(11-21(26)28)22-23-15(3)25-29-22/h4-11H,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYBQPSOBAATOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a quinoline structure with an oxadiazole moiety, both of which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2 |
| Molecular Weight | 324.38 g/mol |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound is primarily attributed to its structural components:
Anticancer Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown promising results in inhibiting various cancer cell lines including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) with IC50 values in the micromolar range . The introduction of electron-withdrawing groups in the oxadiazole structure has been correlated with enhanced anticancer activity .
The proposed mechanism for the anticancer activity of compounds similar to this compound includes:
- Inhibition of Carbonic Anhydrases (CAs) : Some studies have shown that oxadiazole derivatives can selectively inhibit carbonic anhydrases associated with tumor growth .
- Cell Cycle Arrest : Flow cytometry analyses have revealed that certain oxadiazole derivatives can induce cell cycle arrest at the G0-G1 phase, preventing cancer cells from proliferating .
Antimicrobial and Antiparasitic Properties
Beyond anticancer effects, oxadiazole derivatives are also recognized for their antimicrobial and antiparasitic activities. The 1,3,4-oxadiazole framework has been linked to significant activity against various pathogens and parasites, making it a versatile scaffold in drug discovery .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
-
Study on Anticancer Activity : A study evaluated a series of 1,2,4-oxadiazole derivatives against various cancer cell lines. The most active compounds exhibited IC50 values as low as 0.65 µM against MCF-7 cells .
Compound ID Cell Line IC50 (µM) 16a MCF-7 0.65 17b PANC-1 2.41 - Mechanistic Studies : Research indicated that certain derivatives could inhibit HDAC activity significantly at low concentrations (as low as 20 nM), suggesting a potential role in epigenetic regulation of cancer cells .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s dihydroquinolinone core differs from the tetrahydroisoquinoline () and quinazoline () scaffolds, which are associated with CNS and kinase-targeting activities, respectively . The 1,2,4-triazole in introduces sulfur-mediated redox sensitivity, unlike the oxygen/nitrogen-rich oxadiazole in the target compound .
Substituent Effects :
- The 4-fluorobenzyl group in likely enhances blood-brain barrier penetration compared to the target compound’s methylphenyl group .
- The ethyl-linked oxadiazole in may reduce steric hindrance compared to the target compound’s directly fused oxadiazole .
Functional Group Diversity :
- Sulfanyl () and ether () linkages offer distinct electronic and metabolic profiles compared to the target compound’s acetamide-oxadiazole system .
Hypothesized Pharmacological and Physicochemical Properties
Metabolic Stability
Solubility and Lipophilicity
- The dihydroquinolinone core may confer moderate aqueous solubility due to its planar, polar structure, whereas the tetrahydroisoquinoline () and quinazoline () cores are more lipophilic, favoring membrane permeability .
Target Selectivity
- The oxadiazole’s electron-deficient nature in the target compound could facilitate interactions with enzymes requiring π-accepting motifs (e.g., cytochrome P450 isoforms), unlike the triazole in , which may engage in hydrogen bonding .
Preparation Methods
Hydrazide Cyclization with Carbon Disulfide
The 3-methyl-1,2,4-oxadiazole ring is synthesized via cyclization of acylhydrazides with carbon disulfide under alkaline conditions. Sahin et al. (2002) demonstrated that refluxing 1-naphthyloxyacetic acid hydrazide (28 ) with carbon disulfide in ethanol yields 1,3,4-oxadiazole-2(3H)-thiones (29 ) with 70–85% efficiency. For the methyl-substituted variant, methyl-substituted acylhydrazides are cyclized using potassium hydroxide, followed by methylation with iodomethane.
Reaction Conditions :
Functionalization of the Quinoline Core
Nucleophilic Substitution at the 4-Position
The quinoline core is prepared by substituting 4,7-dichloroquinoline (1 ) with the pre-synthesized oxadiazole-thiolate. As reported by Amer et al. (2018), nucleophilic aromatic substitution is optimized in dry ethanol at 50°C for 4 hours, achieving 89% yield for analogous quinoline-oxadiazole intermediates.
Key Optimization Parameters :
- Solvent: Dry ethanol > acetonitrile or methanol
- Base: Triethylamine (catalytic)
- Temperature: 50°C
- Time: 4 hours
Acetamide Coupling via Steglich Esterification
Carbodiimide-Mediated Amide Bond Formation
The quinoline-oxadiazole intermediate is coupled with N-(2,5-dimethylphenyl)acetamide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). This method, adapted from Sagepub protocols, involves activating the carboxylic acid group of the quinoline derivative (3 ) with EDC, followed by reaction with 2,5-dimethylaniline.
Procedure :
- Activation : Stir quinoline-oxadiazole carboxylic acid (3 , 0.5 mmol) with EDC (0.65 mmol) and DMAP (0.04 mmol) in dichloromethane at 0°C for 1 hour.
- Coupling : Add 2,5-dimethylaniline and stir at room temperature for 24 hours.
- Workup : Wash with HCl (1%), NaHCO₃, and NaCl solutions; purify via recrystallization.
Yield : 75–82%
Purity Validation :
- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), NH (δ 8.5–9.0 ppm).
- IR : C=O stretch at 1648–1699 cm⁻¹, N–H stretch at 3225–3456 cm⁻¹.
Integrated Synthetic Pathway
Stepwise Assembly and Characterization
The full synthesis involves sequential steps:
Comparative Analysis of Synthetic Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
